(3-oxo-1-benzofuran-6-yl)methyl acetate
Overview
Description
(3-oxo-1-benzofuran-6-yl)methyl acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-1-benzofuran-6-yl)methyl acetate typically involves the acylation of a benzofuran derivative. One common method is the Friedel-Crafts acylation, where benzofuran is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-oxo-1-benzofuran-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(3-oxo-1-benzofuran-6-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-oxo-1-benzofuran-6-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran compound with similar therapeutic applications.
Angelicin: A benzofuran derivative with potential anticancer properties.
Uniqueness
(3-oxo-1-benzofuran-6-yl)methyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(3-oxo-1-benzofuran-6-yl)methyl acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)14-5-8-2-3-9-10(13)6-15-11(9)4-8/h2-4H,5-6H2,1H3 |
InChI Key |
AVSLOFHDNHDFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1)C(=O)CO2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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